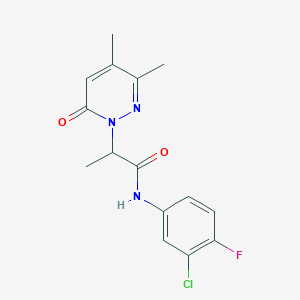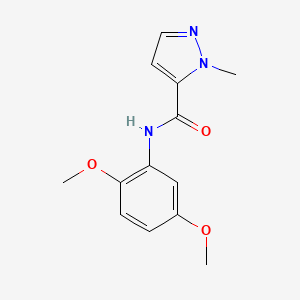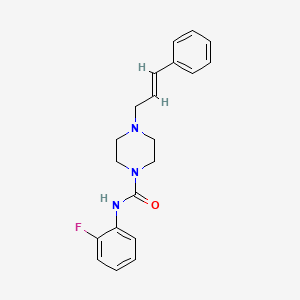
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide, also known as CFPP, is a chemical compound that belongs to the class of pyridazines. It has been the subject of many scientific studies due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide has also been shown to bind to certain receptors in the body such as the adenosine A1 receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide can reduce blood pressure and heart rate by binding to the adenosine A1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide has several advantages as a research tool. It is a highly specific inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various biological processes. N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide also has some limitations. It has low solubility in water, which can make it difficult to administer in animal studies. N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide also has poor bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide. One possible direction is the development of more potent and selective inhibitors of COX-2 based on the structure of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide. Another direction is the investigation of the effects of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide on other biological systems such as the immune system and the endocrine system. Additionally, the potential applications of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide in material science and nanotechnology should be further explored. Finally, more studies are needed to determine the safety and efficacy of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide in vivo before it can be considered as a potential drug candidate for the treatment of human diseases.
Conclusion:
In conclusion, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide is a chemical compound that has been the subject of many scientific studies due to its potential applications in various fields. The synthesis method of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide involves the reaction between 3-chloro-4-fluoroaniline and 3,4-dimethyl-6-hydroxypyridazine-1(6H)-one in the presence of a suitable solvent and a catalyst. N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide involves the inhibition of certain enzymes and receptors in the body. N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide has several advantages as a research tool, but it also has some limitations. There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide, including the development of more potent and selective inhibitors of COX-2 and the investigation of the effects of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide on other biological systems.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide involves the reaction between 3-chloro-4-fluoroaniline and 3,4-dimethyl-6-hydroxypyridazine-1(6H)-one in the presence of a suitable solvent and a catalyst. The resulting product is then converted into N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide by reacting it with 2-bromo-1-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propan-1-one. The purity of the final product is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. In pharmacology, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide has been investigated for its mechanism of action and its effects on various biological systems such as the cardiovascular and nervous systems. In material science, N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide has been studied for its potential applications in the development of new materials such as polymers and coatings.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O2/c1-8-6-14(21)20(19-9(8)2)10(3)15(22)18-11-4-5-13(17)12(16)7-11/h4-7,10H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLXEHXVJHOEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)C(C)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5315311.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-3-ylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5315313.png)




![5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5315363.png)
![1-{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5315364.png)


![N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide](/img/structure/B5315375.png)
![ethyl {2-[(1-piperidinylacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5315379.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5315401.png)